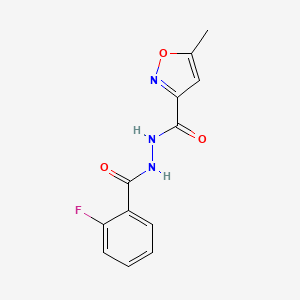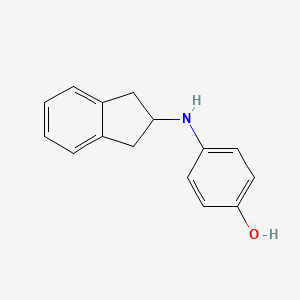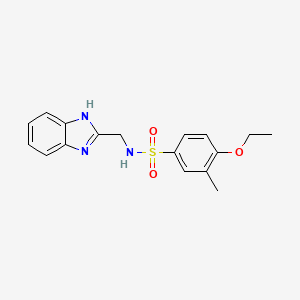![molecular formula C12H14N4O B7440957 N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide, also known as PP2A inhibitor, is a small molecule compound that has been widely used in scientific research. It is a potent and specific inhibitor of protein phosphatase 2A (PP2A), which is a ubiquitous serine/threonine phosphatase that plays a critical role in many cellular processes, including cell division, apoptosis, and signal transduction.
作用機序
The N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide inhibitor works by binding to the catalytic subunit of this compound, which prevents the phosphatase from dephosphorylating its substrates. This results in the accumulation of phosphorylated proteins, which can have a variety of effects on cellular processes. The this compound inhibitor has been shown to be a potent and specific inhibitor of this compound, with little or no effect on other phosphatases.
Biochemical and Physiological Effects:
The this compound inhibitor has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and migration of cancer cells. The this compound inhibitor has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
実験室実験の利点と制限
One of the main advantages of the N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide inhibitor is its specificity for this compound. This allows researchers to study the role of this compound in various cellular processes without affecting other phosphatases. However, the this compound inhibitor can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, the this compound inhibitor can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on the N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide inhibitor. One area of research is the development of more potent and specific inhibitors of this compound. Another area of research is the identification of new substrates of this compound, which can provide insights into the role of this compound in various cellular processes. Additionally, the this compound inhibitor can be used in combination with other drugs to enhance their efficacy in the treatment of cancer. Finally, the this compound inhibitor can be used to study the role of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
合成法
The synthesis of N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide involves several steps. The starting material is 4-cyanopyridine, which is reacted with hydrazine hydrate to form 4-hydrazinopyridine. The latter is then reacted with 2-bromoacetone to form 1-(4-pyridyl)-2-propanone hydrazone, which is further reacted with hydrazine hydrate to form this compound.
科学的研究の応用
The N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide inhibitor has been widely used in scientific research to study the role of this compound in various cellular processes. It has been shown to be an effective tool for studying the regulation of cell division, apoptosis, and signal transduction pathways. The this compound inhibitor has also been used to investigate the role of this compound in the development and progression of cancer.
特性
IUPAC Name |
N-(1-propan-2-ylpyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)16-8-11(7-14-16)15-12(17)10-3-5-13-6-4-10/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFRVIMVHNBDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






methanone](/img/structure/B7440904.png)







